3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid
Description
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C12H19N3O2/c1-14-6-4-11(13-14)10-2-7-15(8-3-10)9-5-12(16)17/h4,6,10H,2-3,5,7-9H2,1H3,(H,16,17) |
InChI Key |
MJYQCMPPUKPIIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrazole Core
The pyrazole ring, bearing a methyl group at the 1-position and a substituent at the 3-position, is typically synthesized via a condensation reaction involving hydrazines and α,β-unsaturated carbonyl compounds or related heterocyclic precursors.
- Hydrazine-mediated cyclization : A methylhydrazine derivative reacts with a suitable ketone or aldehyde to form the pyrazole ring.
Methylhydrazine + α,β-unsaturated carbonyl compound → 1-methyl-3-arylpyrazole
- Solvent: Ethanol or ethanol-water mixture
- Catalyst: Acidic or basic catalysts depending on the route
- Temperature: Reflux conditions (~80°C)
According to recent literature, such as the synthesis of pyrazole derivatives (e.g., 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid), the process involves initial formation of the pyrazole ring via cyclization of hydrazines with β-dicarbonyl compounds, followed by methylation at the nitrogen atom.
Incorporation of the Piperidine Moiety
The piperidine ring is introduced via nucleophilic substitution or amide coupling:
- Nucleophilic attack of piperidine on activated intermediates such as halides or esters.
- Amide bond formation using coupling reagents like HATU, EDC, or DCC in the presence of bases like DIPEA.
Piperidine derivative + activated intermediate (e.g., acid chloride or ester) → N-alkylated piperidine
- Solvent: DMF or DCM
- Catalyst: None or catalytic amounts of base
- Temperature: Room temperature to 50°C
In the synthesis of similar compounds, the piperidine ring is coupled to the pyrazole core through amide linkages, often following deprotection of protecting groups and subsequent coupling.
Attachment of the Propanoic Acid Chain
The terminal propanoic acid group is introduced via:
- Carboxylation of the piperidine nitrogen or via alkylation of a suitable precursor with a halo-propanoic acid derivative.
- Ester hydrolysis if the intermediate is initially esterified.
- Use of halogenated propanoic acid derivatives (e.g., bromo- or chloro-propanoic acid)
- Base: K₂CO₃ or NaH
- Solvent: DMF or acetonitrile
- Temperature: Reflux
- Hydrolysis of ester intermediates to yield the free acid.
The synthesis of related propanoic acid derivatives often involves nucleophilic substitution reactions with halo-propanoic acids, followed by purification and characterization.
Summary of the Synthetic Route
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Hydrazine cyclization | Hydrazine + α,β-unsaturated carbonyl | Pyrazole core formation |
| 2 | Aromatic substitution | Suzuki or Stille coupling | 3-aryl substitution on pyrazole |
| 3 | Nucleophilic substitution | Piperidine + activated intermediate | Piperidine attachment |
| 4 | Coupling with propanoic acid | Halo-propanoic acid + base | Chain extension to acid |
| 5 | Hydrolysis | Ester to acid | Final compound formation |
Research Outcomes and Data Tables
Recent research indicates that the synthesis of pyrazole derivatives, including compounds like 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid , benefits from high-yielding coupling reactions and mild cyclization conditions. For example, the synthesis of pyrazole derivatives with biological activity has achieved yields exceeding 60% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- Steric and Electronic Effects : The target compound’s piperidine-pyrazole system provides a larger hydrophobic surface than simpler analogs (e.g., ), while the fluorophenyl-Boc derivative exhibits enhanced steric hindrance and lipophilicity.
- Basicity : The piperazine derivative (pKa ~9.5) is more basic than the target’s piperidine (pKa ~11.5 for the free amine), influencing solubility and ionization at physiological pH.
- Molecular Weight : The triazolopyridazine analog has the highest molecular weight (286.29 g/mol), likely reducing membrane permeability compared to the target compound.
Key Observations :
- Synthetic Complexity : The target compound and triazolopyridazine analog require multi-step syntheses, while simpler derivatives (e.g., ) are more accessible.
- Therapeutic Niches : The fluorophenyl-Boc derivative has been explored for antimalarial activity, whereas the piperazine analog aligns with CNS drug design due to its basicity and blood-brain barrier penetration.
Biological Activity
3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other therapeutic properties.
The chemical formula for 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid is . Its molecular weight is approximately 250.31 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is known to contribute to its biological activity.
The biological activity of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid can be attributed to its interaction with various biological targets. Compounds with similar structures often exhibit activity by modulating neurotransmitter systems or inhibiting specific enzymes related to disease processes.
Antibacterial Activity
Research has demonstrated that derivatives of piperidine, including those containing pyrazole, exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Antifungal Activity
The compound has also shown promising antifungal activity. In particular, piperidine derivatives have been reported to inhibit the growth of Candida albicans effectively. One study indicated that certain piperidine derivatives exhibited MIC values ranging from 3.125 to 100 mg/mL against various fungal strains .
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 3.125 - 100 |
Case Studies
A notable case study involved the synthesis and evaluation of several piperidine derivatives, including those with pyrazole substituents. These compounds were tested for their antibacterial and antifungal properties in vitro, revealing that modifications on the piperidine ring significantly influenced their bioactivity. The presence of electron-donating groups enhanced antibacterial efficacy .
Research Findings
Recent research has focused on the pharmacological potential of pyrazole-containing compounds in treating various diseases, including cancer and infections. The ability of these compounds to act as inhibitors of key enzymes in metabolic pathways has been highlighted as a significant area for further investigation .
Key Findings:
- Antibacterial Efficacy : Significant inhibition observed against S. aureus and E. coli.
- Antifungal Properties : Effective against C. albicans with varying MIC values.
- Potential Therapeutic Applications : Promising candidates for drug development targeting bacterial infections and fungal diseases.
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid?
- Methodological Answer: A two-step approach is often utilized: (i) Coupling of pyrazole and piperidine : Regioselective alkylation or aza-Michael addition reactions are employed to attach the pyrazole moiety to the piperidine ring. For example, copper-catalyzed cross-coupling or base-mediated condensation (e.g., cesium carbonate in DMSO) can enhance regioselectivity . (ii) Propanoic acid functionalization : The propanoic acid chain is introduced via nucleophilic substitution or ester hydrolysis. Methyl ester intermediates (e.g., methyl 3-chloropropanoate) are hydrolyzed under basic conditions to yield the final carboxylic acid .
- Key Considerations: Solvent polarity (e.g., DMSO for polar intermediates) and temperature control (e.g., 35°C for 48 hours) are critical to minimize side reactions .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer:
- NMR : and NMR identify proton environments (e.g., piperidine CH groups at δ 2.5–3.5 ppm) and confirm pyrazole substitution patterns. 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine ring .
- FT-IR : Confirms carboxylic acid C=O stretching (~1700 cm) and pyrazole C=N absorption (~1610 cm) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 279.2) .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole functionalization be addressed in the synthesis of this compound?
- Methodological Answer:
- Protecting Groups : Temporary protection of the pyrazole N-H group (e.g., using benzyl or tert-butyloxycarbonyl) prevents undesired alkylation at reactive sites .
- Catalytic Systems : Copper(I) bromide or palladium catalysts improve selectivity in cross-coupling reactions. For example, CuBr in DMSO enhances yields of 1,3-disubstituted pyrazoles .
- Computational Modeling : DFT calculations predict electron density distributions on the pyrazole ring to guide reaction optimization .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer:
- Conformational Analysis : X-ray crystallography (e.g., CCDC data) reveals how piperidine ring puckering and pyrazole orientation influence receptor binding. For example, axial vs. equatorial substituent positions may explain variability in activity .
- SAR Studies : Systematic modification of substituents (e.g., methyl group on pyrazole or propanoic acid chain length) correlates structural changes with activity trends. Use dose-response assays (e.g., IC measurements) to validate hypotheses .
Q. Which advanced chromatographic methods are recommended for quantifying trace impurities in this compound?
- Methodological Answer:
- HPLC-DAD/UV : A C18 column with a gradient elution (e.g., 0.1% TFA in acetonitrile/water) resolves impurities like unreacted pyrazole or piperidine intermediates. Detection at 254 nm ensures sensitivity .
- LC-MS/MS : Quantifies impurities at ppm levels using MRM transitions. For example, monitor m/z 265 → 121 for a common byproduct, 3-(piperidin-1-yl)propanoic acid .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.99), precision (%RSD < 2%), and LOQ (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
